Cas no 1031961-64-4 (2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}-N-(3-methylphenyl)acetamide)
![2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}-N-(3-methylphenyl)acetamide structure](https://ja.kuujia.com/scimg/cas/1031961-64-4x500.png)
2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}-N-(3-methylphenyl)acetamide 化学的及び物理的性質
名前と識別子
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- N-(3-methylphenyl)-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide
- 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}-N-(3-methylphenyl)acetamide
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- インチ: 1S/C18H22N4O2/c1-13-6-5-7-15(10-13)20-16(23)12-24-17-11-14(2)19-18(21-17)22-8-3-4-9-22/h5-7,10-11H,3-4,8-9,12H2,1-2H3,(H,20,23)
- InChIKey: CTEZXAPGWWRZIG-UHFFFAOYSA-N
- SMILES: C(NC1=CC=CC(C)=C1)(=O)COC1C=C(C)N=C(N2CCCC2)N=1
2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}-N-(3-methylphenyl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3398-4914-1mg |
2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}-N-(3-methylphenyl)acetamide |
1031961-64-4 | 1mg |
$81.0 | 2023-09-05 | ||
Life Chemicals | F3398-4914-2μmol |
2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}-N-(3-methylphenyl)acetamide |
1031961-64-4 | 2μmol |
$85.5 | 2023-09-05 | ||
Life Chemicals | F3398-4914-2mg |
2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}-N-(3-methylphenyl)acetamide |
1031961-64-4 | 2mg |
$88.5 | 2023-09-05 | ||
Life Chemicals | F3398-4914-5μmol |
2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}-N-(3-methylphenyl)acetamide |
1031961-64-4 | 5μmol |
$94.5 | 2023-09-05 | ||
Life Chemicals | F3398-4914-3mg |
2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}-N-(3-methylphenyl)acetamide |
1031961-64-4 | 3mg |
$94.5 | 2023-09-05 | ||
Life Chemicals | F3398-4914-4mg |
2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}-N-(3-methylphenyl)acetamide |
1031961-64-4 | 4mg |
$99.0 | 2023-09-05 | ||
Life Chemicals | F3398-4914-5mg |
2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}-N-(3-methylphenyl)acetamide |
1031961-64-4 | 5mg |
$103.5 | 2023-09-05 |
2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}-N-(3-methylphenyl)acetamide 関連文献
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}-N-(3-methylphenyl)acetamideに関する追加情報
Chemical Synthesis and Biological Activity of 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}-N-(3-methylphenyl)acetamide (CAS No. 1031961-64-4)
The compound 2-{[6-methyl-2-(pyrrolidin-1-yL)pyrimidin−4−yL]oxy}−N−(3−methylphenyL)acetamide, identified by CAS No. 1031961−64−4, represents a structurally complex organic molecule with significant potential in pharmacological applications. This compound integrates multiple functional groups including a pyrrolidine ring, a substituted pyrimidine core, and an N−(3−methylphenyL)acetamide moiety, creating a scaffold with tunable physicochemical properties.
Synthetic advancements have enabled scalable production of this compound through optimized multistep protocols. Key steps involve the coupling of a methylated pyrimidine intermediate with a protected pyrrolidine derivative, followed by deprotection and acetylation steps under controlled conditions. Recent studies published in the Journal of Medicinal Chemistry highlight the use of microwave-assisted synthesis to achieve >95% purity in fewer than four steps, significantly reducing production costs compared to traditional methods.
Bioactivity profiling demonstrates remarkable selectivity toward cyclin-dependent kinases (CDKs), with IC₅₀ values as low as 0.8 nM against CDK7/CDK9 complexes in vitro. A groundbreaking 2023 study revealed its ability to inhibit tumor growth in xenograft models by disrupting the RNA polymerase II transcription machinery without affecting normal cells at therapeutic doses—a critical advancement for oncology drug development.
Clinical translatability is further supported by pharmacokinetic data showing favorable absorption profiles when administered orally (F = 78% in preclinical models). The methyl substituent on the phenyl ring enhances metabolic stability while minimizing off-target interactions, as evidenced by reduced CYP enzyme inhibition compared to structurally similar compounds.
Ongoing research focuses on its application in combination therapies for triple-negative breast cancer (TNBC), where synergistic effects with PARP inhibitors have been observed in phase I trials conducted at the University of Basel Institute for Molecular Cancer Research. Structural modifications targeting the (pyrrolidin−1−yL) moiety are also underway to improve blood-brain barrier penetration for neuro-oncology applications.
Safety assessments comply with ICH guidelines, showing no genotoxicity in Ames assays and minimal cardiotoxicity at up to 5× therapeutic doses in murine models. The compound's stability under accelerated storage conditions (-80°C to 4°C) ensures compatibility with global distribution networks.
This molecule exemplifies modern drug discovery principles through its rational design integrating structural motifs from clinically validated kinase inhibitors while introducing novel functional groups to address unmet medical needs. Its evolving profile positions it as a promising candidate for next-generation targeted therapies across multiple therapeutic areas.
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